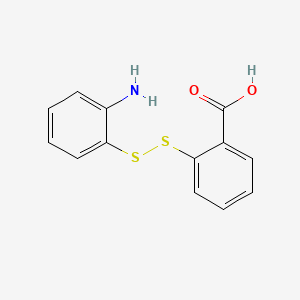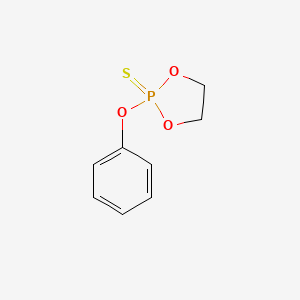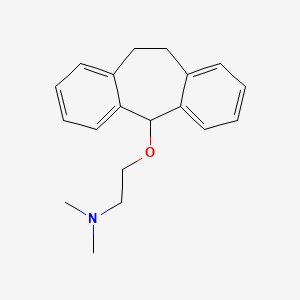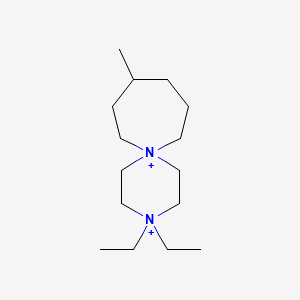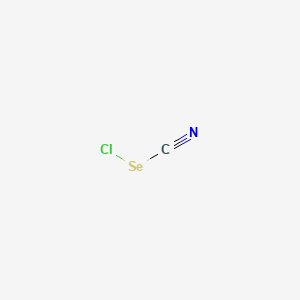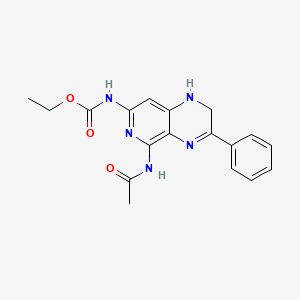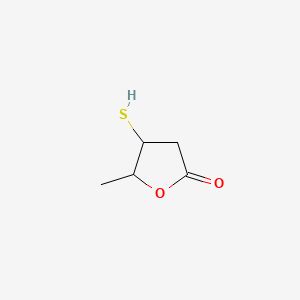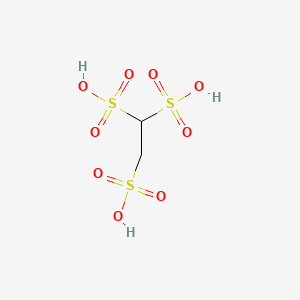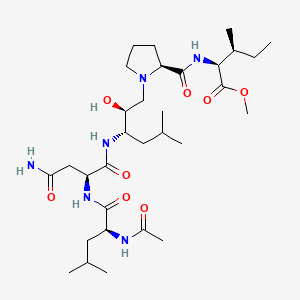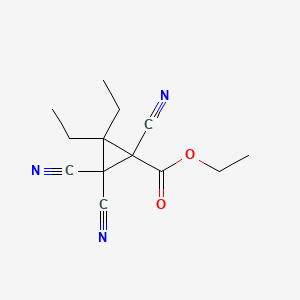
5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolo-triazines, which are known for their diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable phenylhydrazine derivative, followed by its reaction with a triazine precursor under acidic or basic conditions to form the triazolo-triazine core. The dimethylamino groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the hydroxy(oxido)amino group, potentially leading to the formation of amine or hydroxyl derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted triazolo-triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted triazolo-triazines with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 5,7-Bis(dimethylamino)-2-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(1,5-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities. It may exhibit
特性
CAS番号 |
91892-55-6 |
|---|---|
分子式 |
C14H16N8O2 |
分子量 |
328.33 g/mol |
IUPAC名 |
5-N,5-N,7-N,7-N-tetramethyl-2-(2-nitrophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C14H16N8O2/c1-19(2)12-16-13-15-11(18-21(13)14(17-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3 |
InChIキー |
CGWSOSGCEDSGDS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=NC(=NN2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


